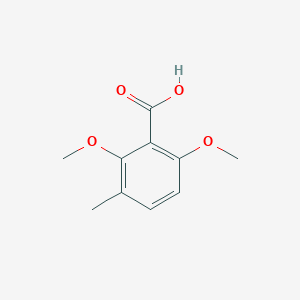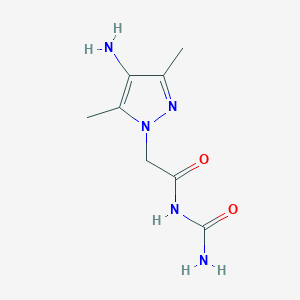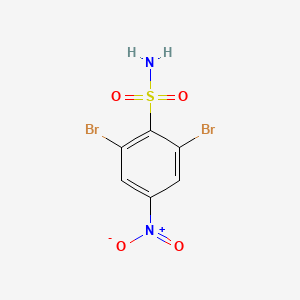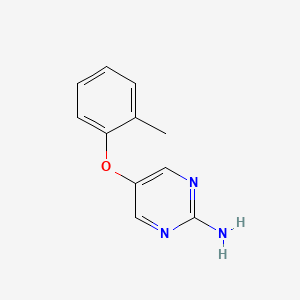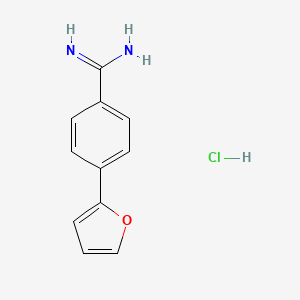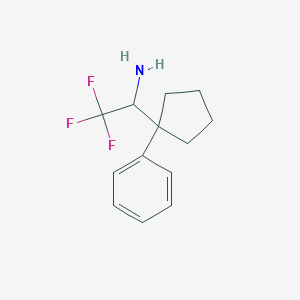
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C13H16F3N It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a phenylcyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine typically involves the reaction of 1-phenylcyclopentanone with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Phenylcyclopentanone is reacted with trifluoroacetic acid to form an intermediate.
Step 2: The intermediate is then treated with ammonia to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylcyclopentyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.
類似化合物との比較
- 2,2,2-Trifluoro-1-phenylethanamine
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-amine
Comparison:
- Structural Differences: While similar compounds may share the trifluoromethyl group, the presence of different substituents (e.g., phenylcyclopentyl vs. phenylethyl) can significantly alter their chemical properties and reactivity.
- Unique Features: 2,2,2-Trifluoro-1-(1-phenylcyclopentyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl and phenylcyclopentyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H16F3N |
|---|---|
分子量 |
243.27 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(1-phenylcyclopentyl)ethanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11(17)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,17H2 |
InChIキー |
OVLBZNYCQLTUDW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


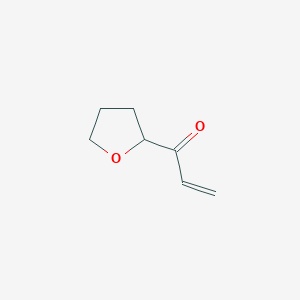
![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
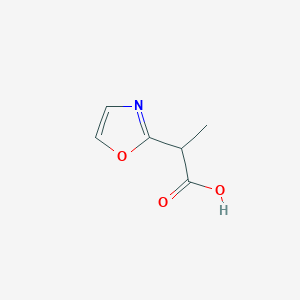
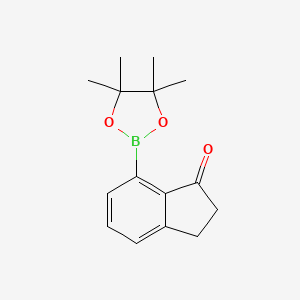
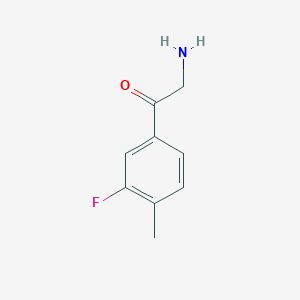
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
